

# butenafine hydrochloride in vitro MIC MFC dermatophytes

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## Compound Focus: Butenafine Hydrochloride

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## In Vitro Antifungal Activity Against Dermatophytes

The table below summarizes key quantitative data on butenafine's activity from various studies.

Fungal Organism	MIC/MFC Range (mg/L)	Comparative Efficacy (vs. Other Antifungals)	Citation
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| *Trichophyton mentagrophytes* | MIC: 0.012 - 0.05 [1] MFC: 0.012 - 0.05 [1] | 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole, bifonazole [1] || | *Microsporum canis* | MIC: 0.012 - 0.05 [1] MFC: 0.012 - 0.05 [1] | 4 to 130 times lower MIC/MFC than naftifine, tolnaftate, clotrimazole, bifonazole [1] || | Various Dermatophytes (e.g., *T. rubrum*, *E. floccosum*) | MIC Range: 0.03 - 0.25 [2] | Comparable to ciclopirox olamine and econazole against dermatophytes [2] ||

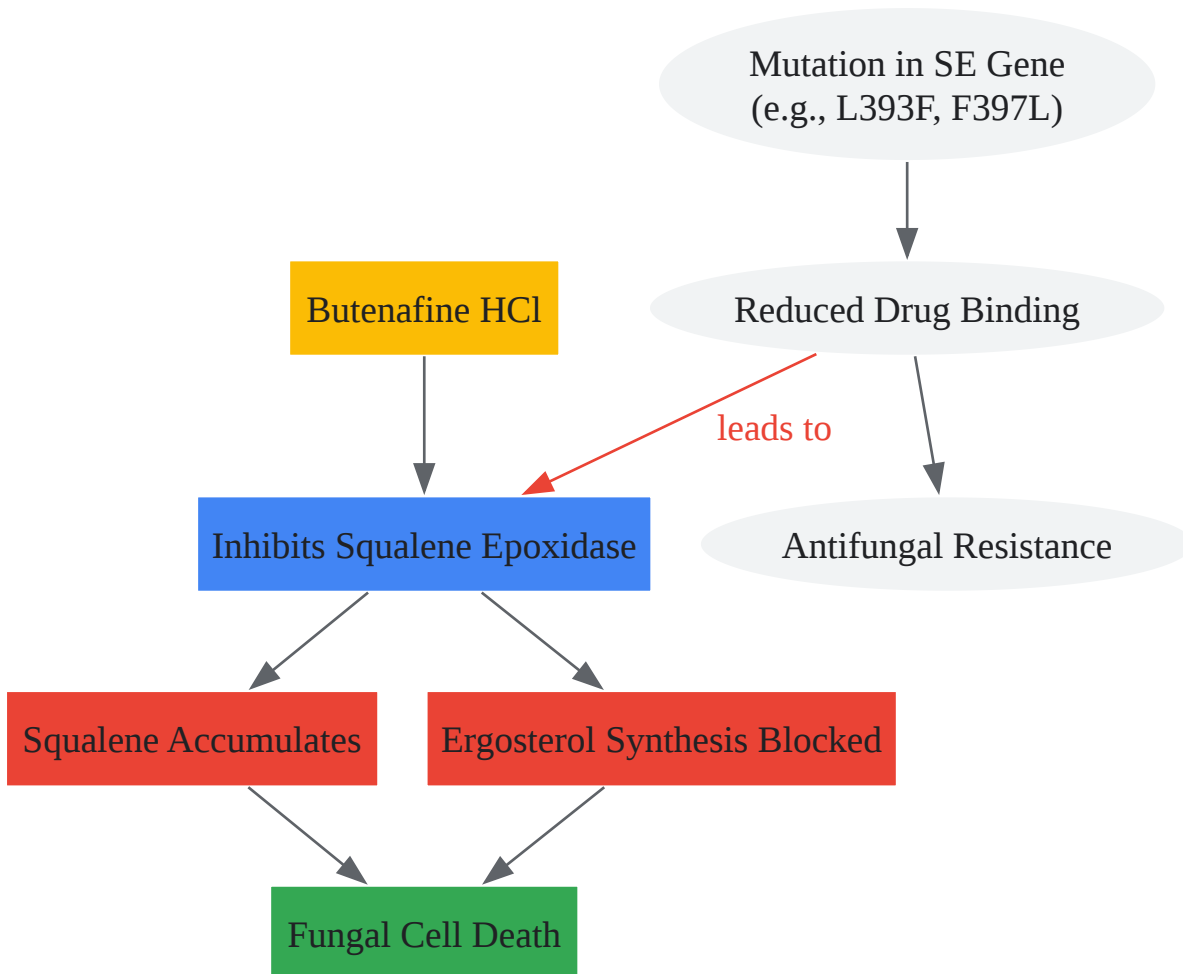
## Mechanism of Action and Resistance

Butenafine's fungicidal activity is attributed to its inhibition of **squalene epoxidase**, a key enzyme in the ergosterol biosynthesis pathway [3] [4]. This inhibition leads to:

- **Depletion of ergosterol**, an essential component of the fungal cell membrane.
- **Intracellular accumulation of squalene**, which is toxic to the fungus and leads to cell death [3].

This mechanism is shared with allylamines like terbinafine, and cross-resistance between these classes can occur [5]. Specific point mutations in the squalene epoxidase gene (such as **L393F** and **F397L**) have been identified in resistant strains of *Trichophyton rubrum* and *Trichophyton mentagrophytes/indotineae*, reducing the drug's affinity for its target [5].

The following diagram illustrates the mechanism of action and the primary resistance pathway.

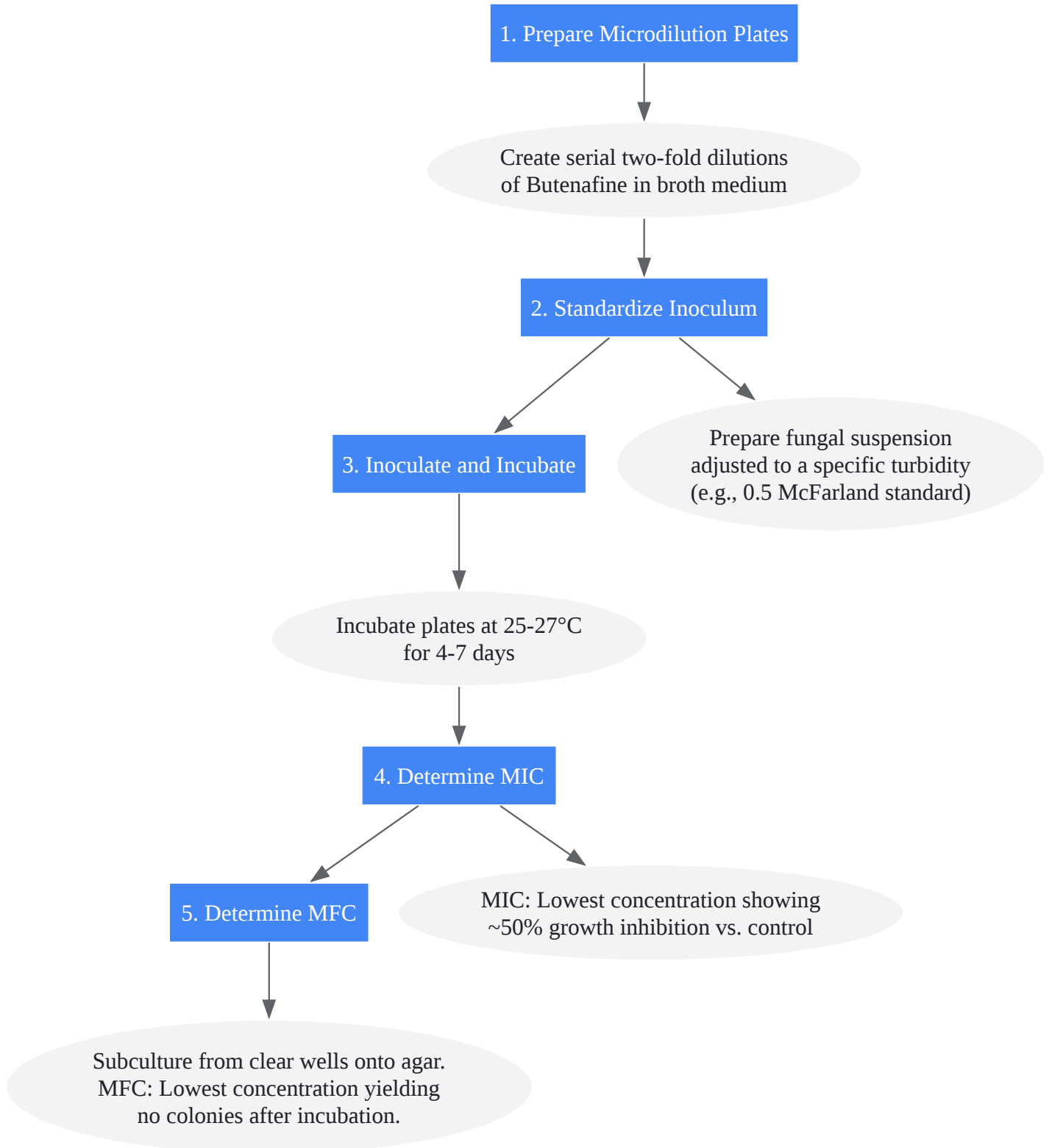


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*Butenafine's mechanism of action and resistance development pathway.*

## Experimental Protocols for Susceptibility Testing

For reliable and reproducible MIC/MFC determination against dermatophytes, broth microdilution is the standard method. The following workflow outlines the key steps.



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*Standard broth microdilution workflow for determining butenafine MIC and MFC.*

## Key Methodological Details

- **Inoculum Preparation:** Use spectrometric or microscopic methods to standardize the inoculum size [6].
- **Incubation Conditions:** Incubate at **25-27°C** for **4 to 7 days** to accommodate the slower growth of dermatophytes [6].
- **Endpoint Definition:** MIC is the lowest concentration that produces approximately **50% growth inhibition** compared to the drug-free control [6]. MFC is determined by subculturing from clear wells onto drug-free agar; the MFC is the lowest concentration that results in no growth or fewer than 3 colonies, indicating **≥99.9% killing** of the initial inoculum [1].

## Interpretation and Research Considerations

- **Low MIC Values:** The consistently low MIC and MFC values highlight butenafine's potent **fungicidal** (not just fungistatic) nature against dermatophytes [1].
- **Cross-Resistance:** Be aware that dermatophyte strains with specific squalene epoxidase mutations (L393F, F397L) conferring resistance to terbinafine also demonstrate **cross-resistance to butenafine** [5].
- **Spectrum of Activity:** Butenafine exhibits **limited activity against yeasts** like *Candida albicans* and no activity against *Malassezia furfur* [2].

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## References

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